2,2-Dibromo-4,4,4-trifluorobutanoic acid

Beschreibung

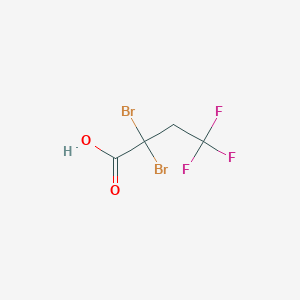

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,2-dibromo-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2F3O2/c5-3(6,2(10)11)1-4(7,8)9/h1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUGHWWFGTWAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)(Br)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Halogenation of Trifluorobutanoic Acid Derivatives

One of the most straightforward approaches involves the halogenation of trifluorobutanoic acid or its derivatives. This method typically employs brominating agents such as elemental bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce bromine atoms at the desired positions.

- Starting from trifluorobutanoic acid or its esters, bromination is performed using NBS in the presence of radical initiators like azobisisobutyronitrile (AIBN).

- The reaction is carried out under reflux in a suitable solvent such as carbon tetrachloride or acetonitrile.

- The process yields 2,2-dibromo-4,4,4-trifluorobutanoic acid after purification.

- This method offers high selectivity for the dibrominated product with yields typically exceeding 70%.

- The reaction conditions are optimized to prevent over-bromination or side reactions.

Fluorination Followed by Bromination

Another strategy involves initial fluorination of a suitable precursor, such as ethyl 4,4,4-trifluoroacetoacetate, followed by bromination at the alpha-position.

- Synthesis begins with fluorination of ethyl acetoacetate derivatives using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

- The fluorinated intermediate is then subjected to bromination using elemental bromine or NBS under radical conditions.

- Subsequent hydrolysis and carboxylation steps convert the intermediate into the target acid.

- This multi-step approach allows precise control over fluorination and bromination stages.

- Yields are generally high, with the process favoring regioselectivity.

Radical-Mediated Addition of Bromine and Fluorine

Recent patents describe a radical-mediated addition process that uses ethylene as a reactant in the presence of radical initiators to facilitate the formation of the desired compound.

- Ethyl 1,2-dibromo-1-chloro-1,2,2-trifluoroethane is reacted with ethylene in the presence of radical initiators such as tert-butyl peroxybenzoate (TBPB), benzoyl peroxide (BPO), or lauroyl peroxide.

- The reaction is conducted in a solvent like ethyl 4,4,4-trifluoroacetoacetate at temperatures ranging from 70°C to 130°C.

- The process involves radical addition to form the dibrominated and trifluorinated backbone, followed by hydrolysis to yield the acid.

- This method offers a scalable route with high yields (up to 60%) and clean reaction profiles.

- It avoids harsh conditions and minimizes side reactions.

Carboxylation of Brominated Fluorinated Precursors

A further approach involves the carboxylation of brominated fluorinated intermediates, typically using carbon dioxide under pressure in the presence of catalysts or bases.

- Brominated fluorinated intermediates are treated with CO₂ at elevated pressures and temperatures.

- The carboxylation is facilitated by catalysts such as copper or palladium complexes.

- The resulting carboxylate salts are acidified to produce the target acid.

- This method is advantageous for large-scale synthesis due to its high efficiency and minimal waste.

- Yields can reach over 80% with optimized conditions.

Data Table Summarizing Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dibromo-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines.

Reduction Reactions: The compound can be reduced to form 2,2-difluoro-4,4,4-trifluorobutanoic acid.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

The major products formed from these reactions include various substituted derivatives, reduced forms, and oxidized compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,2-Dibromo-4,4,4-trifluorobutanoic acid is utilized in several scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,2-Dibromo-4,4,4-trifluorobutanoic acid involves its interaction with various molecular targets. The presence of bromine and fluorine atoms allows it to participate in a range of chemical reactions, influencing its reactivity and stability. The pathways involved include nucleophilic substitution, reduction, and oxidation, which contribute to its diverse applications in scientific research .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares 2,2-dibromo-4,4,4-trifluorobutanoic acid with key analogs, highlighting substituent variations, molecular weights, and physicochemical properties:

Key Observations:

- Substituent Effects: Bromine and chlorine substituents enhance electrophilicity and acidity compared to amino or alkyl groups. For example, this compound is more acidic than 3-(cyclopropylamino)-4,4,4-trifluorobutanoic acid due to the electron-withdrawing effects of Br vs. NH-cyclopropyl .

- Collision Cross-Section (CCS): The chlorophenyl analog exhibits a CCS of 151.8 Ų for [M+H]+, suggesting a compact structure compared to bulkier derivatives like the benzyloxycarbonyl-amino variant .

Stability and Reactivity

- Brominated Compounds : The dibromo acid exhibits higher reactivity in nucleophilic substitutions due to the Br substituents, making it suitable for further functionalization.

- Fluorinated Analogs : Trifluoromethyl groups enhance metabolic stability and lipophilicity, as seen in the improved pharmacokinetics of fluorinated isoleucine analogs .

Notes

- Limited direct data on this compound’s applications necessitate extrapolation from structurally related compounds.

- Comparisons rely on collision cross-section data, purity metrics, and synthetic pathways from analogous compounds .

Biologische Aktivität

2,2-Dibromo-4,4,4-trifluorobutanoic acid is a halogenated fatty acid derivative that has garnered interest due to its potential biological activities. This compound is characterized by the presence of bromine and fluorine atoms, which significantly influence its chemical behavior and biological interactions. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C4H2Br2F3O2

- Molecular Weight : 305.86 g/mol

- Structure : The compound features a butanoic acid backbone with two bromine atoms at the second carbon and three fluorine atoms at the fourth carbon.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antioxidant Activity :

- Enzyme Inhibition :

-

Potential Therapeutic Applications :

- The compound's ability to modulate biological pathways suggests potential applications in treating conditions related to oxidative stress and metabolic disorders.

Case Studies

- Esterase Inhibition Study :

- Antioxidant Testing :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 305.86 g/mol |

| CAS Number | Not specified |

| Antioxidant Activity | High (ABTS assay) |

| Carboxylesterase Inhibition | Selective |

Q & A

Q. Q1. What are the optimal synthetic routes for 2,2-dibromo-4,4,4-trifluorobutanoic acid?

The compound is typically synthesized via bromination of a fluorinated precursor. For example:

- Step 1 : Start with ethyl trifluoroacetoacetate (or analogous esters) as the backbone.

- Step 2 : Bromination using Br₂ in CCl₄ under controlled conditions. Optimal parameters include a molar ratio of 1:2.6 (ester:Br₂), 25°C reaction temperature, and 20-hour reaction time, yielding ~73.9% (extrapolated from analogous ester bromination in ).

- Step 3 : Hydrolysis of the ester intermediate to the carboxylic acid (methodological details for hydrolysis require further optimization).

Key Tools : Monitor reaction progress via TLC; characterize intermediates using IR (C=O, C-Br stretches) and ¹H-NMR (integration of Br-substituted protons) .

Q. Q2. How do researchers confirm the structural integrity of this compound?

A multi-technique approach is essential:

- IR Spectroscopy : Identify characteristic bands for C=O (1700–1750 cm⁻¹), C-Br (500–600 cm⁻¹), and C-F (1100–1200 cm⁻¹) .

- ¹H/¹³C-NMR : Look for splitting patterns from adjacent fluorine atoms (e.g., CF₃ group splitting in ¹H-NMR) and bromine-induced deshielding .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) and fragmentation patterns. For fluorinated analogs, isotopic patterns from bromine (²⁷.8% ⁷⁹Br/⁸¹Br) are critical .

Advanced Research Questions

Q. Q3. How do competing reaction pathways affect bromination yields in fluorinated systems?

Bromination of fluorinated compounds often competes with:

- Over-bromination : Excess Br₂ or prolonged reaction times may lead to polybrominated byproducts. Mitigate via stoichiometric control (e.g., 1:2.6 molar ratio) and real-time monitoring .

- Solvent Effects : Non-polar solvents like CCl₄ minimize side reactions (e.g., oxidation) by stabilizing radical intermediates. Polar aprotic solvents may alter regioselectivity .

- Temperature Sensitivity : Higher temperatures (>30°C) risk decomposition of labile CF₃ groups. Maintain at 25°C for optimal selectivity .

Q. Q4. What challenges arise in scaling up the synthesis of this compound?

Key considerations include:

- Purification : Scale-up may require advanced techniques like continuous flow reactors (used in fluorinated compound production ) or recrystallization in hexane/ethyl acetate mixtures.

- Safety : Handling Br₂ in large quantities demands closed systems and scrubbers.

- Yield Optimization : Pilot-scale reactions often show reduced yields due to mixing inefficiencies. Computational fluid dynamics (CFD) modeling can improve reactor design .

Q. Q5. How does the electronic influence of fluorine and bromine atoms affect reactivity?

- Fluorine : The CF₃ group is strongly electron-withdrawing, polarizing the carbonyl group and enhancing electrophilicity. This increases susceptibility to nucleophilic attack (e.g., hydrolysis) .

- Bromine : Bromine’s inductive effect further destabilizes the carbonyl, but its steric bulk may hinder reactions at the β-carbon.

Experimental Insight : In analogs like 4,4,4-trifluorobutanoic acid derivatives, fluorination reduces pKa (increasing acidity) by ~1–2 units compared to non-fluorinated analogs .

Q. Q6. How can researchers resolve contradictions in spectroscopic data for fluorinated/brominated compounds?

- Case Study : Discrepancies in ¹H-NMR integration (e.g., unexpected splitting due to ¹⁹F-¹H coupling) require high-field NMR (≥400 MHz) and 2D techniques (e.g., COSY, HSQC) .

- Mass Spectrometry Artifacts : Isotopic patterns from Br/F may overlap. Use high-resolution MS (HRMS) to distinguish [M+2]⁺ (Br) from adducts .

- X-ray Crystallography : Resolve ambiguous structures by determining crystal packing and bond lengths (if crystals are obtainable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.